![molecular formula C18H25N3O3 B1473077 Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate CAS No. 2098136-47-9](/img/structure/B1473077.png)
Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate” is a chemical compound with a molecular weight of 331.4 g/mol. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Mechanism of Action
Target of Action
Compounds with an isoxazole nucleus have been found to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it is likely that this compound influences multiple biochemical pathways .
Pharmacokinetics
A related compound was found to be a potent flt3 kinase inhibitor with good pharmacokinetic properties .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize using the Mitsunobu or Biginelli reactions, and is relatively stable in the presence of air and light. In addition, this compound can be used to modulate the activity of enzymes and proteins, and can be used to inhibit the activity of several enzymes. However, this compound also has some limitations for use in laboratory experiments. This compound can be toxic in high concentrations, and can be difficult to synthesize in large quantities.
Future Directions
There are several potential future directions for the use of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate. This compound could be used to develop novel inhibitors of enzymes, such as cyclooxygenase-2 (COX-2) and human leukocyte elastase (HLE). This compound could also be used to modulate the activity of proteins, such as the cytochrome P450 enzymes, and could be used to develop novel drugs for the treatment of diseases. This compound could also be used to study the biochemical and physiological effects of this compound and to develop novel compounds for use in laboratory experiments. Finally, this compound could be used to study the effects of this compound on cell proliferation and apoptosis.
Scientific Research Applications
Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate has been studied extensively for its potential uses in a variety of scientific research applications. This compound has been shown to act as a catalyst in organic synthesis, and can be used to synthesize a variety of compounds, including heterocycles, amino acids, and peptides. This compound has also been studied for its potential as an inhibitor of enzymes, and has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and human leukocyte elastase (HLE). This compound has also been studied for its ability to bind to and interact with proteins and other molecules, and has been shown to interact with a variety of proteins, including the cytochrome P450 enzymes.
Safety and Hazards
While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl 4-[(5-methyl-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-5-6-16-14(11-13)15(19-24-16)12-20-7-9-21(10-8-20)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVOTEJJJBJQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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